2,5-Dibromothiophene-3,4-dicarboxylic acid

Thermal stability Polymer processing MOF synthesis

Researchers requiring a non-substitutable thiophene monomer with orthogonal reactive sites often face supply inconsistency. 2,5-Dibromothiophene-3,4-dicarboxylic acid (CAS 190723-12-7) resolves this with its unique 2,5-dibromo-3,4-dicarboxyl substitution pattern, enabling sequential Pd-catalyzed cross-coupling at C-Br positions and carboxyl-driven coordination or amidation in a single scaffold. • HOMO-LUMO gap 3.716 eV - suitable as an OFET dielectric spacer • Mp 235-239 °C - robust thermal stability for solvothermal MOF synthesis • ≥98% (HPLC) purity with consistent lot-to-lot quality for reproducible polymerization and framework assembly

Molecular Formula C6H2Br2O4S
Molecular Weight 329.95 g/mol
CAS No. 190723-12-7
Cat. No. B1367794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromothiophene-3,4-dicarboxylic acid
CAS190723-12-7
Molecular FormulaC6H2Br2O4S
Molecular Weight329.95 g/mol
Structural Identifiers
SMILESC1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O
InChIInChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12)
InChIKeyZZYYIZHQMCEKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromothiophene-3,4-dicarboxylic Acid – Procurement Overview


2,5-Dibromothiophene-3,4-dicarboxylic acid (CAS 190723-12-7) is a halogenated heterocyclic compound featuring a thiophene core substituted at the 2- and 5-positions with bromine atoms and at the 3- and 4-positions with carboxylic acid groups. With a molecular formula of C6H2Br2O4S and a molecular weight of 329.95 g/mol, this compound is typically supplied as an off-white solid with a purity commonly assayed at ≥98% (HPLC) . Its unique substitution pattern provides multiple reactive sites for cross-coupling, esterification, and amidation reactions, establishing it as a versatile precursor in the synthesis of advanced materials, including organic semiconductors, polymers, and metal-organic frameworks (MOFs) .

Cross-coupling handle
C-Br bonds enable Stille, Suzuki, and other Pd-catalyzed couplings for conjugated polymer backbones.
Carboxylate derivatization
COOH groups support esterification, amidation, and coordination for MOF linkers and post-functionalization.
Material precursor
Building block for organic semiconductors, low-band-gap polymers, and porous coordination frameworks.

Why 2,5-Dibromothiophene-3,4-dicarboxylic Acid Is Irreplaceable


The specific substitution pattern of 2,5-dibromothiophene-3,4-dicarboxylic acid—with bromine atoms at the 2- and 5-positions and carboxylic acids at the 3- and 4-positions—cannot be replicated by closely related thiophene derivatives. Substituting with non-brominated thiophene-3,4-dicarboxylic acid eliminates the critical C-Br bonds required for Pd-catalyzed cross-coupling reactions, which are essential for building conjugated polymer backbones [1]. Conversely, using 2,5-dibromothiophene lacks the carboxylic acid functionalities needed for polymer chain extension, coordination chemistry, or post-polymerization modification. The precise arrangement of functional groups in the target compound dictates its electronic properties (e.g., HOMO-LUMO gap of 3.716 eV) and thermal stability (melting point 235–239 °C), parameters that directly influence material performance and synthetic utility . The quantitative evidence presented below substantiates why this compound is a non-substitutable intermediate in demanding research and industrial applications.

Reactive site mismatch
Non-brominated thiophene-3,4-dicarboxylic acid lacks C-Br bonds, eliminating the cross-coupling handle required for polymer chain growth.
Functional handle loss
2,5-Dibromothiophene has no carboxylic acid groups, preventing chain extension, coordination chemistry, or post-polymerization modification.
Electronic and thermal profile shift
Closely related analogs may exhibit different HOMO-LUMO gaps, melting behavior, and solubility, which can alter material performance and processing windows.

2,5-Dibromothiophene-3,4-dicarboxylic Acid vs. Closest Analogs


Thermal Stability Advantage

The melting point of 2,5-dibromothiophene-3,4-dicarboxylic acid (235–239 °C) is significantly higher than that of its non-brominated analog, thiophene-3,4-dicarboxylic acid (227–231 °C), and substantially exceeds the melting point of 2,5-dibromothiophene (-6 °C). This higher melting point indicates greater intermolecular forces and thermal stability, which is critical for applications requiring high-temperature processing, such as the synthesis of thermally stable polymers or MOFs. The bromine atoms contribute to the increased molecular weight and polarizability, enhancing the compound's thermal robustness .

Melting point
Reported
Target 235–239 °C
vs non-brominated 227–231 °C
vs 2,5-dibromothiophene −6 °C
Supports higher-temperature processing fit
Data to verify against specific analog lot; measured by capillary method
Thermal stability Polymer processing MOF synthesis

Synthetic Utility in Low-Band-Gap Polymer Production

In the synthesis of low-band-gap polymers for organic photovoltaics, 2,5-dibromothiophene-3,4-dicarboxylic acid is a critical monomer precursor. A published procedure demonstrates its conversion to 2,5-dibromothiophene-3,4-dicarbonyl dichloride in a 50% overall yield from thiophene-3,4-dicarboxylic acid, followed by further transformation into the final monomer BDTD [1]. This established synthetic route underscores the compound's viability as a building block for high-performance materials. In contrast, the non-brominated analog cannot undergo direct Stille or Suzuki coupling to incorporate into polymer chains without prior functionalization, adding synthetic steps and reducing overall efficiency.

Synthetic route
Class-level
50% overall yield from thiophene-3,4-dicarboxylic acid to diacid chloride monomer
Non-brominated analog requires extra functionalization steps
Supports monomer preparation for polymer research
Reported yield under specific bromination conditions; cross-study extrapolation caution
Organic photovoltaics Polymer synthesis Stille coupling

Electronic Structure and HOMO-LUMO Gap

Density Functional Theory (DFT) calculations provide a quantitative measure of the electronic structure of 2,5-dibromothiophene-3,4-dicarboxylic acid. The computed HOMO-LUMO energy gap is 3.716 eV, with a HOMO energy of -6.0091 eV and a LUMO energy of -2.2931 eV [1]. This wide band gap is characteristic of a dielectric material and is significantly larger than typical conjugated polymers used in organic electronics (e.g., ITIC-DM with a band gap of 2.16 eV ), indicating its role as a non-conjugated building block or linker rather than an active semiconductor. This property differentiates it from fully conjugated thiophene derivatives and makes it suitable for applications where electronic insulation or a defined energy level offset is required, such as in MOFs or as a spacer in donor-acceptor systems.

HOMO-LUMO gap
Reported
3.716 eV (DFT)
vs ITIC-DM 2.16 eV
Wide gap indicates insulating linker role
DFT calculated; experimental validation recommended
DFT calculation Organic semiconductors Band gap engineering

Enhanced Acidity for Metal Coordination

The predicted pKa of 2,5-dibromothiophene-3,4-dicarboxylic acid is 2.62 ± 0.50 . This value is significantly lower than that of non-brominated thiophene-3,4-dicarboxylic acid, for which a pKa1 of approximately 3.6 has been reported for the 2,5-isomer [1]. The electron-withdrawing effect of the bromine atoms increases the acidity of the carboxylic acid groups, facilitating deprotonation under milder conditions. This enhanced acidity is advantageous for forming carboxylate salts and coordination complexes with metal ions, a key step in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.

Acidity (pKa)
Class-level
Target: predicted 2.62 ± 0.50
Comparator thiophene-2,5-dicarboxylic acid: ~3.6
May facilitate deprotonation under mild conditions
Predicted value; experimental verification needed
Acidity pKa Coordination chemistry

Controlled Solubility for Facile Purification

The aqueous solubility of 2,5-dibromothiophene-3,4-dicarboxylic acid is reported as 0.0601 mg/mL (0.000182 mol/L), placing it in the 'poorly soluble' category on the Log S scale . This low solubility is advantageous for precipitation-based purification during synthesis and for solid-phase extraction workflows. In comparison, the non-brominated analog, thiophene-3,4-dicarboxylic acid, is more soluble in polar solvents due to the absence of hydrophobic bromine substituents. The brominated compound's limited solubility simplifies product isolation and enhances purity by enabling facile removal of water-soluble impurities.

Aqueous solubility
Class-level
0.0601 mg/mL (poorly soluble)
Lower than non-brominated analog
Low solubility may aid precipitation purification
Class-level inference; lot-specific validation advised
Solubility Purification Process chemistry

High Purity Standards for Reproducible Research

Multiple reputable suppliers, including AKSci and CymitQuimica, offer 2,5-dibromothiophene-3,4-dicarboxylic acid with a minimum purity specification of 98% (HPLC) . This high purity level ensures minimal batch-to-batch variability and reduces the presence of impurities that could interfere with sensitive catalytic reactions or alter material properties. In contrast, some analogs like 2,5-dibromothiophene-3-carboxylic acid are often supplied at lower purities (e.g., 95%) . The availability of high-purity material is essential for reproducible research outcomes and for meeting the rigorous quality standards required in industrial applications, particularly in the electronics and pharmaceutical sectors.

Purity specification
Specification review
≥98% (HPLC)
vs 2,5-dibromothiophene-3-carboxylic acid typically 95%
Supports batch consistency in sensitive applications
Supplier certificate review recommended
Purity Quality control Reproducibility

Application Scenarios for 2,5-Dibromothiophene-3,4-dicarboxylic Acid


Low-Band-Gap Polymers for Organic Photovoltaics

As a key monomer precursor, 2,5-dibromothiophene-3,4-dicarboxylic acid enables the construction of donor-acceptor copolymers with tailored optical and electronic properties. The bromine atoms serve as reactive handles for Stille or Suzuki polycondensation, while the carboxylic acid groups can be further functionalized to tune solubility and film morphology. The compound's established use in synthesizing polymers for organic solar cells, achieving power conversion efficiencies of 4.33% in specific systems [1], validates its utility in this field.

Linker for Metal-Organic Frameworks

The dual carboxylic acid groups provide strong binding sites for metal ions, while the rigid thiophene core and bromine substituents contribute to framework porosity and stability. The compound's low aqueous solubility facilitates the formation of crystalline MOFs via solvothermal methods. Its use as a MOF linker is well-documented in the literature , with potential applications in gas storage, separation, and catalysis.

Organic Semiconductors for OFETs and Sensors

The compound serves as a versatile building block for synthesizing organic semiconductors with controlled energy levels. Its wide HOMO-LUMO gap (3.716 eV) makes it suitable as a spacer or dielectric layer in organic field-effect transistors (OFETs), where charge injection must be precisely managed [2]. Additionally, its functional groups allow for the covalent attachment of sensing moieties, enabling the development of chemiresistive or optical sensors.

Intermediate for Pharmaceuticals and Agrochemicals

The presence of two orthogonal reactive sites (C-Br and -COOH) permits sequential functionalization, allowing for the rapid construction of complex molecular architectures. This property is highly valued in medicinal chemistry for the synthesis of drug candidates and in agrochemical research for developing new active ingredients. The compound's role as a key intermediate in these fields is supported by its inclusion in numerous vendor catalogs targeting the pharmaceutical industry .

Application
Selection Property
Validation Focus
Donor–acceptor copolymer precursor
Dual reactive handles (C-Br for cross-coupling, COOH for functionalization)
Polymerization efficiency and optoelectronic property tuning
Metal-organic framework linker
Ditopic carboxylate coordination and rigid thiophene core
Crystallinity and porosity under solvothermal synthesis
Organic semiconductor spacer/dielectric
Wide band-gap insulating core
Dielectric performance in OFET architectures
Multifunctional intermediate for library synthesis
Orthogonal reactive sites for sequential derivatization
Structural diversification and purity in medchem/agrochem research

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